2-Diazonio-6-(4-hydroxyphenyl)-6-methylhept-2-en-3-olate
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Overview
Description
2-Diazonio-6-(4-hydroxyphenyl)-6-methylhept-2-en-3-olate is a complex organic compound with a unique structure that includes both diazonium and phenolic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-6-(4-hydroxyphenyl)-6-methylhept-2-en-3-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures to ensure the stability of the diazonium ion.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale diazotization reactions, with careful control of temperature and pH to maximize yield and purity. The use of continuous flow reactors could be advantageous in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-6-(4-hydroxyphenyl)-6-methylhept-2-en-3-olate can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The diazonium group can be reduced to form the corresponding amine.
Substitution: The diazonium group can participate in substitution reactions, such as Sandmeyer reactions, to form various substituted aromatic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Copper(I) chloride or bromide is often used in Sandmeyer reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines.
Substitution: Various substituted aromatic compounds, depending on the specific reagents used.
Scientific Research Applications
2-Diazonio-6-(4-hydroxyphenyl)-6-methylhept-2-en-3-olate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Diazonio-6-(4-hydroxyphenyl)-6-methylhept-2-en-3-olate involves its ability to form reactive intermediates, such as free radicals or carbocations, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Diazonio-4-(4-hydroxyphenyl)-4-methylbut-2-en-3-olate
- 2-Diazonio-5-(4-hydroxyphenyl)-5-methylpent-2-en-3-olate
Uniqueness
2-Diazonio-6-(4-hydroxyphenyl)-6-methylhept-2-en-3-olate is unique due to its specific structural features, which include a longer carbon chain and the presence of both diazonium and phenolic groups
Properties
CAS No. |
70573-27-2 |
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Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
2-diazo-6-(4-hydroxyphenyl)-6-methylheptan-3-one |
InChI |
InChI=1S/C14H18N2O2/c1-10(16-15)13(18)8-9-14(2,3)11-4-6-12(17)7-5-11/h4-7,17H,8-9H2,1-3H3 |
InChI Key |
YNPZIRNAACRSRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=[N+]=[N-])C(=O)CCC(C)(C)C1=CC=C(C=C1)O |
Origin of Product |
United States |
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